An In-Depth Technical Guide to the Chemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride
An In-Depth Technical Guide to the Chemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride
This guide provides a comprehensive technical overview of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delves into its core chemical properties, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights to facilitate its effective use in a research setting.
Section 1: Molecular Structure and Physicochemical Properties
1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a bifunctional synthetic intermediate built upon a robust piperidine-amide-piperazine scaffold.[1] The presence of both piperidine and piperazine rings makes it a valuable building block for constructing more complex molecules with potential biological activity.[1][2] The dihydrochloride salt form is crucial, as it significantly enhances the compound's stability and aqueous solubility, which are critical parameters in both chemical synthesis and pharmacological testing.
The fundamental structure consists of a piperidine ring linked via an amide bond at its 4-position to one of the nitrogen atoms of a piperazine ring. Both nitrogen atoms of the piperazine moiety and the nitrogen of the piperidine ring are protonated in the presence of two equivalents of hydrochloric acid.
Table 1: Physicochemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride
| Property | Value | Rationale & Comments |
| Molecular Formula | C₁₀H₁₉N₃O · 2HCl | Derived from the parent compound C₁₀H₁₉N₃O. |
| Molecular Weight | 270.20 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical appearance for hydrochloride salts of organic amines.[3][4] |
| Solubility | Highly soluble in water; soluble in polar solvents like methanol and ethanol.[5] | The dihydrochloride salt form dramatically increases polarity and facilitates dissolution in aqueous media. Solubility is expected to increase with temperature.[5] |
| Stability | Hygroscopic | The salt form is generally more stable than the free base, but it can absorb moisture from the air. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] | Recommended to protect from moisture and incompatible materials like strong bases. |
In-Depth Discussion on Solubility and Stability
The high water solubility of this compound is a direct consequence of its ionic nature as a dihydrochloride salt.[5] In solution, the compound exists as a dication with two chloride counter-ions. This property is highly advantageous for researchers, as it allows for the preparation of aqueous stock solutions for biological assays without the need for organic co-solvents that can interfere with experimental results.
The pH of the solution can influence the ionization state and, consequently, the solubility.[5] In acidic to neutral conditions, the compound remains fully protonated and highly soluble. However, in strongly basic conditions, deprotonation would yield the free base, which is significantly less water-soluble.
From a stability perspective, the compound should be handled in a controlled environment to minimize moisture absorption. The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.
Section 2: Synthesis and Purification
The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is most logically achieved through a standard amide coupling reaction, followed by salt formation. The causality behind this choice is its efficiency and the ready availability of starting materials. A mono-protected piperazine is used to prevent the undesired formation of a di-substituted byproduct where a single piperidine-4-carbonyl unit bridges two piperazine molecules.
Caption: Synthetic workflow for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system, where successful isolation of the intermediate and final product with expected yields and purity confirms the efficacy of the chosen steps.
Step 1: Amide Coupling
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add mono-Boc-piperazine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Rationale: HATU is an efficient coupling agent that activates the carboxylic acid for nucleophilic attack by the secondary amine of mono-Boc-piperazine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. An excess of the piperazine derivative ensures complete consumption of the carboxylic acid.
-
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
-
Purify the intermediate by column chromatography on silica gel if necessary.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-1-(Piperidine-4-carbonyl)piperazine from Step 1 in a minimal amount of methanol or 1,4-dioxane.
-
To this solution, add a solution of hydrochloric acid (4M in 1,4-dioxane or a saturated solution in methanol) (2.5 eq) dropwise while stirring at 0 °C.
-
Rationale: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group and simultaneously protonate the three basic nitrogen atoms to form the dihydrochloride salt.
-
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any residual solvent and impurities.
-
Dry the product under vacuum to yield 1-(Piperidine-4-carbonyl)piperazine dihydrochloride as a white solid.
Section 3: Spectroscopic and Analytical Characterization
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
Caption: Workflow for analytical characterization and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like D₂O is expected to show characteristic signals for the piperidine and piperazine protons, typically in the aliphatic region (δ 2.5-4.0 ppm). The protons adjacent to the nitrogen atoms will appear as broad multiplets. The absence of the Boc group signal (a singlet around δ 1.4 ppm) confirms successful deprotection.[8][9]
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic carbonyl signal for the amide bond around δ 170-175 ppm. Aliphatic signals for the CH₂ groups of the two rings will be observed between δ 40-55 ppm.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.[10][11] Broad absorption bands in the range of 2400-3000 cm⁻¹ are characteristic of the N-H stretches of the hydrochloride salt.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis
This method is designed to provide a reliable assessment of the compound's purity.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Rationale: TFA is used as an ion-pairing agent to improve peak shape for the basic analytes.
-
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Rationale: The amide bond provides sufficient absorbance at low UV wavelengths for detection.
-
-
Sample Preparation: Dissolve the compound in the mobile phase A at a concentration of approximately 1 mg/mL.
Section 4: Pharmacological Context and Research Applications
The piperidine and piperazine heterocycles are privileged scaffolds in modern drug discovery, appearing in a vast number of FDA-approved drugs.[2][12] Their prevalence stems from their ability to impart favorable pharmacokinetic properties (such as aqueous solubility and metabolic stability) and to serve as versatile frameworks for interacting with a wide range of biological targets.[1]
Derivatives of these scaffolds are known to exhibit a broad spectrum of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[2] They are also key components in ligands for targets such as opioid receptors, histamine receptors, and sigma receptors.[13][14]
1-(Piperidine-4-carbonyl)piperazine dihydrochloride serves as a crucial intermediate, enabling researchers to rapidly synthesize libraries of more complex derivatives for high-throughput screening and lead optimization programs.
Caption: Potential therapeutic areas accessible from the core scaffold.
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed. Based on aggregated GHS information for similar hydrochloride salts, this compound should be treated as a potential irritant.[15]
-
Hazards Identification: May cause skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[15]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.[6][7] The compound is hygroscopic and should be protected from moisture.
References
- Piperazine dihydrochloride - Solubility of Things. Vertex AI Search.
- 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid. Benchchem.
- Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
- piperazine dihydrochloride, 142-64-3. The Good Scents Company.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.
- PIPERAZINE DIHYDROCHLORIDE synthesis. ChemicalBook.
- Piperidine hydrochloride | 6091-44-7. ChemicalBook.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR. ChemicalBook.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
- 4-(Piperidine-1-carbonyl)piperidine hydrochloride | C11H21ClN2O | CID 17385515. PubChem.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Apollo Scientific.
- Morpholine, Piperazine, and Piperidine Deriv
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.
- Piperazine. Santa Cruz Biotechnology.
- 12.0 Piperazine Dihydrochloride.docx. G.
Sources
- 1. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. 4-(Piperidine-1-carbonyl)piperidine hydrochloride | C11H21ClN2O | CID 17385515 - PubChem [pubchem.ncbi.nlm.nih.gov]
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